molecular formula C14H10F3N3O B2997036 6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide CAS No. 2415511-01-0

6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide

Cat. No. B2997036
CAS RN: 2415511-01-0
M. Wt: 293.249
InChI Key: VWUKNHGHLZMUBF-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide is a chemical compound with a complex structure. It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered interest due to its potential as a novel CDK2 inhibitor for cancer treatment .


Synthesis Analysis

The synthesis of this compound involves designing and preparing a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. Additionally, thioglycoside derivatives were synthesized as novel CDK2 targeting compounds. The synthetic route likely involves multiple steps and optimization to achieve the desired structure .


Molecular Structure Analysis

The molecular structure of 6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide consists of a pyrimidine ring with a cyclopropyl group and a trifluorophenyl substituent. The exact arrangement of atoms and bonds can be visualized through computational modeling or X-ray crystallography .


Chemical Reactions Analysis

The compound’s chemical reactivity may involve interactions with other molecules, such as enzymatic inhibitory activity against CDK2/cyclin A2. Investigating its behavior in various reaction conditions and with different reagents is crucial for understanding its potential applications .


Physical And Chemical Properties Analysis

The compound’s physical properties, such as solubility, melting point, and stability, play a crucial role in its formulation and administration. Its chemical properties, including its reactivity and stability under different conditions, are also essential considerations .

Safety And Hazards

Safety assessments should include toxicity studies, potential side effects, and any adverse reactions associated with this compound. Understanding its safety profile is critical for clinical development .

Future Directions

Future research should focus on optimizing the synthesis, exploring additional biological activities, and conducting preclinical studies. Investigating its efficacy in animal models and potential therapeutic applications will guide its development .

properties

IUPAC Name

6-cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O/c15-8-3-4-9(13(17)12(8)16)20-14(21)11-5-10(7-1-2-7)18-6-19-11/h3-7H,1-2H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUKNHGHLZMUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide

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